

A Comparative Guide to the Metabolic Stability of 1P-LSD and Other Lysergamides

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Propinoyl Lysergic acid methylisopropylamide
Cat. No.:	B15601929

[Get Quote](#)

Executive Summary

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile, influencing its duration of action, bioavailability, and overall in-vivo activity. This guide provides a detailed comparative analysis of the metabolic stability of 1-propionyl-lysergic acid diethylamide (1P-LSD) and other key lysergamides, including its parent compound, lysergic acid diethylamide (LSD), and related N-acetylated analogs like 1-acetyl-LSD (ALD-52). Our analysis reveals that 1P-LSD and other N1-acylated lysergamides function as prodrugs, undergoing rapid and efficient hydrolysis to LSD in biological systems.^{[1][2]} This conversion is the primary determinant of their pharmacological activity, as the N1-acyl substitution itself significantly reduces affinity for the primary psychedelic target, the 5-HT_{2A} receptor.^{[2][3]} Understanding the kinetics of this biotransformation is paramount for predicting the pharmacodynamic effects and for developing robust analytical methods for their detection in research and forensic settings.

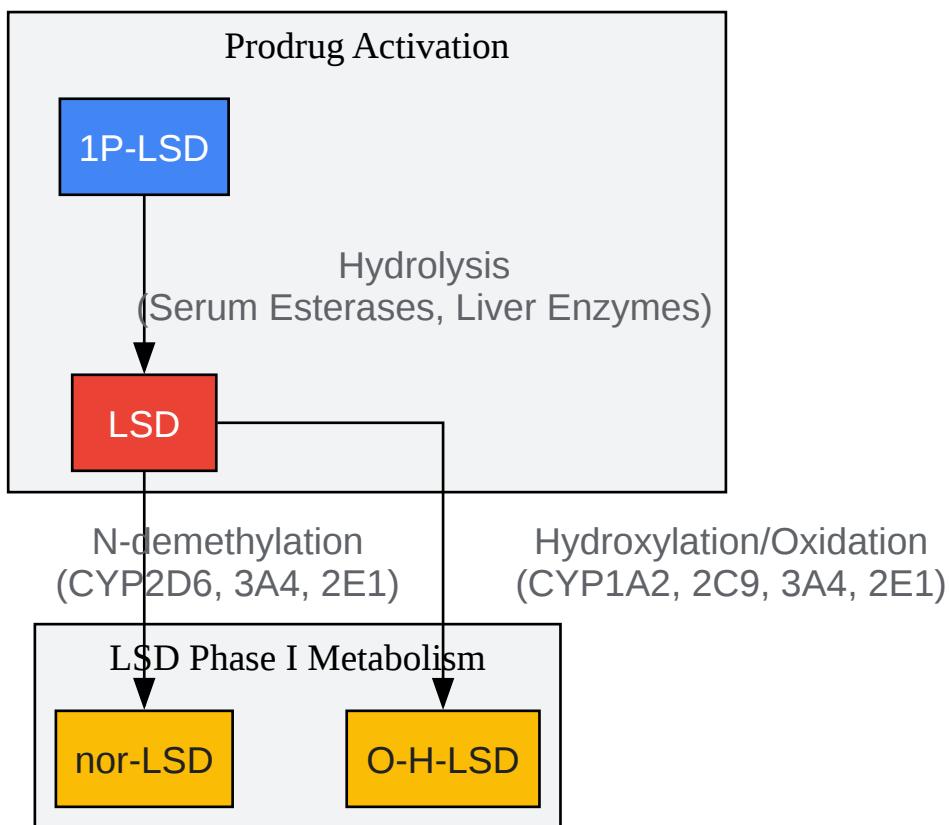
Introduction: The Critical Role of Metabolic Stability in Drug Action

In drug development and pharmacological research, understanding a compound's metabolic fate is essential. The process of metabolism governs the concentration and persistence of an active substance in the body, thereby defining its therapeutic or psychoactive window. For the

lysergamide class of compounds, metabolic stability dictates the onset, intensity, and duration of their effects.

Lysergamides are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.^{[4][5]} However, for N1-substituted derivatives like 1P-LSD, the initial and most crucial metabolic step is the cleavage of the acyl group at the indole nitrogen. This guide will explore the causality behind the experimental approaches used to determine this stability and compare the available data for 1P-LSD against other notable lysergamides.

The Prodrug Hypothesis: 1P-LSD's Conversion to LSD


The central tenet of 1P-LSD's pharmacology is that it serves as a prodrug for LSD.^{[1][2][6]} A prodrug is an inactive or less active compound that is metabolized (converted) into an active drug *in vivo*. Evidence from multiple *in vitro* and *in vivo* studies robustly supports this hypothesis:

- **In Vitro Studies:** Incubation of 1P-LSD with human liver microsomes (HLM), human liver S9 fractions, and human serum results in the formation of LSD.^{[2][7][8]} This deacylation is a key metabolic event.^[7]
- **In Vivo Human Studies:** Following oral or intravenous administration of 1P-LSD to human volunteers, the parent compound is detectable in serum for only a very short period (less than 4.5 hours), while LSD becomes the predominant analyte.^[6] The bioavailability of LSD after oral ingestion of 1P-LSD is nearly 100%, indicating highly efficient conversion.^[6] The subjective effects and their time course are also comparable to those of LSD, further reinforcing the prodrug model.^[6]

This rapid conversion is clinically and forensically significant. It implies that the primary active agent is LSD, and analytical methods designed to detect 1P-LSD exposure must also target LSD, which has a longer detection window.^[6]

Metabolic Pathway of 1P-LSD and Subsequent LSD Metabolism

The metabolic journey begins with the hydrolysis of 1P-LSD. Once LSD is formed, it undergoes further metabolism, primarily through N-demethylation to nor-LSD and oxidation to 2-oxo-3-hydroxy-LSD (O-H-LSD).^{[4][5][9]} Several CYP enzymes, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4, are involved in these subsequent transformations.^{[4][10]}

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of 1P-LSD to LSD and subsequent metabolites.

Comparative Metabolic Stability Data

Direct comparative studies of lysergamides under identical experimental conditions are limited. However, by synthesizing data from various sources, we can construct a robust comparison. 1P-LSD, ALD-52 (1-acetyl-LSD), and 1B-LSD (1-butanoyl-LSD) all undergo deacylation to LSD *in vitro*.^{[7][11]}

Compound	Test System	Key Findings	Half-Life (t _{1/2})	Intrinsic Clearance (CL _{int})	Citation
1P-LSD	Human Serum & Liver Cells	Rapidly and completely hydrolyzed to LSD in vivo. [1]	1P-LSD: Very short (<4h detectable). LSD (from 1P-LSD): ~5.7-6.4 h.[6]	High (Implied by rapid conversion)	[1]([Link])
LSD	Human Liver Microsomes	Metabolized to nor-LSD and O-H-LSD. Minor metabolite formation (<1%) over 4 hours in vitro. [4][5]	~5.1 h in vivo. [12]	Low in vitro	[4]([Link])
ALD-52	Human Liver S9 Fraction	Undergoes deacetylation to form LSD. [7]	Not explicitly quantified, but considered rapid.	High (Implied)	[2]([Link])
1P-AL-LAD	Human Liver Microsomes	Converts to AL-LAD (most abundant metabolite) via N ¹ -deacetylation. [13]	Not explicitly quantified.	High (Implied)	[13]([Link])
1B-LSD	Human Liver S9 Fraction	Undergoes deacetylation to form LSD.[7]	Not explicitly quantified, but	High (Implied)	[7]([Link])

considered
rapid.

Note: Half-life and clearance data can vary significantly based on the experimental system (in vitro vs. in vivo) and specific conditions.

A study comparing ALD-52 and 1P-LSD suggested that 1P-LSD is more stable than ALD-52 against hydrolysis, potentially due to the greater steric hindrance of the propanoyl group compared to the acetyl group.[\[14\]](#)[\[15\]](#)[\[16\]](#) This could theoretically lead to subtle differences in the rate of LSD formation in vivo, though both are considered rapid prodrugs.

Experimental Protocol: In Vitro Metabolic Stability Assay

To ensure trustworthy and reproducible data, a standardized protocol is essential. The following describes a self-validating system for assessing metabolic stability using human liver microsomes (HLM), a subcellular fraction containing a high concentration of drug-metabolizing enzymes.

Objective: To determine the in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint) of a test compound (e.g., 1P-LSD).

Materials:

- Test Compound (1P-LSD)
- Pooled Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile (ACN) with an internal standard (for quenching the reaction and analysis)
- LC-MS/MS system for analysis

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for an in vitro metabolic stability assay.

Step-by-Step Procedure:

- Preparation:
 - Thaw cryopreserved HLM on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
 - Prepare the test compound solution in a solvent compatible with the assay (e.g., DMSO, acetonitrile), ensuring the final solvent concentration is low (<1%) to avoid enzyme inhibition.
 - Prepare the NADPH regenerating system according to the manufacturer's instructions. This is a critical step, as CYP enzymes are NADPH-dependent.[9] The regenerating system ensures a constant supply of the cofactor throughout the incubation.
- Incubation:
 - In a microcentrifuge tube, combine the HLM suspension and the test compound. Pre-incubate the mixture for 5-10 minutes in a shaking water bath at 37°C to allow the system to reach thermal equilibrium.
 - Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks time zero (T=0).
 - Immediately remove the first aliquot (T=0) and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard. The cold acetonitrile serves to "quench" or stop

the enzymatic reaction by precipitating the microsomal proteins.

- Time Course Sampling:
 - Continue incubating the reaction mixture at 37°C.
 - At subsequent predetermined time points (e.g., 5, 15, 30, 45, 60 minutes), remove additional aliquots and quench them in the same manner.
- Sample Processing and Analysis:
 - After the final time point, vortex all quenched samples vigorously to ensure complete protein precipitation.
 - Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.
 - Carefully transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to autosampler vials.
 - Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the parent compound relative to the internal standard at each time point.[\[17\]](#)
- Data Analysis:
 - Plot the natural logarithm of the percentage of the parent compound remaining versus time.
 - The slope of the linear regression of this plot is the elimination rate constant (k).
 - Calculate the half-life ($t^{1/2}$) using the formula: $t^{1/2} = 0.693 / k$.
 - Calculate intrinsic clearance (CLint) using the formula: $CLint (\mu\text{L}/\text{min}/\text{mg protein}) = (0.693 / t^{1/2}) * (\text{Incubation Volume} / \text{mg Microsomal Protein})$.

Conclusion and Future Directions

The available scientific evidence unequivocally establishes 1P-LSD as a prodrug that is rapidly and efficiently converted to LSD in vivo.[\[2\]\[6\]](#) Its metabolic stability is therefore low, a

characteristic it shares with other N1-acylated lysergamides like ALD-52.[\[2\]](#)[\[7\]](#) The primary determinant of its pharmacological profile is the rate of this conversion and the subsequent pharmacokinetics of the resulting LSD.

For researchers and drug development professionals, this understanding is crucial. It informs the design of pharmacokinetic studies, the interpretation of behavioral data, and the development of analytical strategies. Future research should focus on obtaining direct, head-to-head comparative data on the hydrolysis rates of various lysergamide prodrugs under identical in vitro conditions to allow for a more nuanced understanding of how subtle structural changes (e.g., acetyl vs. propionyl vs. butanoyl groups) affect the kinetics of LSD formation. Such data will be invaluable for the rational design of future psychedelic compounds and for the accurate forensic identification of their use.

References

- Wikipedia. 1P-LSD. [\[Link\]](#)
- Grumann, C., Henkel, K., Brandt, S. D., Stratford, A., Passie, T., & Auwärter, V. (2020). Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration. *Drug Testing and Analysis*, 12(8), 1144-1153. [\[Link\]](#)
- Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. *Biochemical Pharmacology*, 164, 129-138. [\[Link\]](#)
- Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use.
- Grumann, C., Henkel, K., Brandt, S. D., Stratford, A., Passie, T., & Auwärter, V. (2020). Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration.
- Pao, L. H., et al. (1996). Elucidation of LSD in vitro metabolism by liquid chromatography and capillary electrophoresis coupled with tandem mass spectrometry. *Journal of Analytical Toxicology*, 20(1), 27-37. [\[Link\]](#)
- Brandt, S. D., Kavanagh, P. V., Westphal, F., Pulver, B., Morton, K., Stratford, A., ... & Halberstadt, A. L. (2022). Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD. *Drug testing and analysis*, 14(9), 1640-1653. [\[Link\]](#)
- Halberstadt, A. L., Klein, A. K., Chatha, M., Valdovinos, M. G., Stratford, A., Wallach, J., & Brandt, S. D. (2020). Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD). *Neuropharmacology*, 172, 107955. [\[Link\]](#)

- Brandt, S. D., Kavanagh, P. V., Westphal, F., Pulver, B., Morton, K., Stratford, A., ... & Halberstadt, A. L. (2022). Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD.
- Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. OUCI. [\[Link\]](#)
- Halberstadt, A. L., Kavanagh, P. V., Westphal, F., Elliott, S. P., Dowling, G., Pulver, B., ... & Brandt, S. D. (2021). Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD). Drug testing and analysis, 13(11-12), 1953-1964. [\[Link\]](#)
- Wagmann, L., Richter, L. H., Kehr, B., H എൻക, S., Brandt, S. D., & Meyer, M. R. (2019). In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary screening procedures. Analytical and bioanalytical chemistry, 411(19), 4753-4766. [\[Link\]](#)
- Wagmann, L., Richter, L. H., Kehr, B., H എൻക, S., Brandt, S. D., & Meyer, M. R. (2019). In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary. LJMU Research Online. [\[Link\]](#)
- Wagmann, L., Richter, L. H., Kehr, B., H എൻക, S., Brandt, S. D., & Meyer, M. R. (2019). In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary screening procedures.
- Brandt, S. D., Kavanagh, P. V., Westphal, F., Stratford, A., Elliott, S. P., Dowling, G., ... & Halberstadt, A. L. (2016). Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD). Drug testing and analysis, 8(9), 891-902. [\[Link\]](#)
- Zhang, S. H., Tang, A. S., Chin, R. S. L., & So, C. W. (2023). Stability studies of ALD-52 and its homologue 1P-LSD. Journal of forensic sciences, 68(2), 625-632. [\[Link\]](#)
- Zhang, S. H., Tang, A. S., Chin, R. S. L., & So, C. W. (2023). Stability studies of ALD-52 and its homologue 1P-LSD. SciSpace. [\[Link\]](#)
- Grumann, C., Henkel, K., Stratford, A., & Auwärter, V. (2020).
- Klette, K. L., Anderson, C. J., Poch, G. K., Nimrod, A. C., & ElSohly, M. A. (2000). Metabolism of lysergic acid diethylamide (LSD) to 2-oxo-3-hydroxy LSD (O-H-LSD) in human liver microsomes and cryopreserved human hepatocytes. Journal of analytical toxicology, 24(7), 550-556. [\[Link\]](#)
- Grumann, C., Henkel, K., Brandt, S. D., Stratford, A., Passie, T., & Auwärter, V. (2020).
- Grumann, C., Henkel, K., Brandt, S. D., Stratford, A., Passie, T., & Auwärter, V. (2020). Pharmacokinetic parameters for LSD after p.o. and i.v. administration of 1P-LSD.
- Halberstadt, A. L., Klein, A. K., Chatha, M., Valdovinos, M. G., Stratford, A., Wallach, J., & Brandt, S. D. (2020). Pharmacological and biotransformation studies of 1-acyl-substituted

derivatives of d-lysergic acid diethylamide (LSD).

- Wikipedia. LSD. [\[Link\]](#)
- Zhang, S. H., Tang, A. S., Chin, R. S. L., & So, C. W. (2023). Stability studies of ALD-52 and its homologue 1P-LSD. *Journal of forensic sciences*, 68(2), 625-632. [\[Link\]](#)
- Grumann, C., et al. (2019). Validation of an LC-MS/MS method for the quantitative analysis of 1P-LSD and its tentative metabolite LSD in fortified urine and serum samples including stability tests for 1P-LSD. CORE. [\[Link\]](#)
- Luethi, D., Hoener, M. C., & Liechti, M. E. (2019). (PDF) Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: implications for clinical LSD use.
- Johansen, S. S., & Jensen, J. L. (2014). Validated Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Analyzing LSD, iso-LSD, nor-LSD. *Journal of analytical toxicology*, 38(5), 253-258. [\[Link\]](#)
- Passie, T., Halpern, J. H., Stichtenoth, D. O., Emrich, H. M., & Hintzen, A. (2008). The pharmacology of lysergic acid diethylamide: a review. *CNS neuroscience & therapeutics*, 14(4), 295-314. [\[Link\]](#)
- Klette, K. L., Anderson, C. J., Poch, G. K., Nimrod, A. C., & ElSohly, M. A. (2000). Metabolism of Lysergic Acid Diethylamide (LSD) to 2-Oxo-3-Hydroxy LSD (O-H-LSD) in Human Liver Microsomes and Cryopreserved Human Hepatocytes.
- Wikipedia. Ergine. [\[Link\]](#)
- Sklerov, J. S., Kalasinsky, K. S., & Ehorn, C. A. (1999). Stability study of LSD under various storage conditions. *Journal of analytical toxicology*, 23(3), 189-193. [\[Link\]](#)
- Grumann, C., Henkel, K., Stratford, A., & Auwärter, V. (2019). Short-Term Stability of Lysergic Acid Diethylamide (LSD), N-Desmethyl-LSD, and 2-Oxo-3-hydroxy-LSD in Urine, Assessed by Liquid Chromatography–Tandem Mass Spectrometry.
- Nishiwaki, N., et al. (2023). Identification of LSD analogs, 1cP-AL-LAD, 1cP-MIPLA, 1V-LSD and LSZ in sheet products. *Forensic Toxicology*, 41(1), 148-156. [\[Link\]](#)
- Wójtowicz, A., & Biedroń, M. (2024). Forensic Aspects of Designer LSD Analogs Identification by GC–MS (EI) and UV Spectroscopy. *Molecules*, 29(24), 5483. [\[Link\]](#)
- Biedroń, M., & Wójtowicz, A. (2024). Genie in a blotter: A comparative study of LSD and LSD analogues' effects and user profile.
- Brandt, S. D., et al. (2020). Return of the lysergamides. Part VI: Analytical and behavioural characterization of 1-cyclopropanoyl-d-lysergic acid diethylamide (1CP-LSD). *Drug testing and analysis*, 12(11-12), 1641-1652. [\[Link\]](#)
- DEA Diversion Control Division. (2019). 1P-LSD. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1P-LSD - Wikipedia [en.wikipedia.org]
- 2. Pharmacological and biotransformation studies of 1-acyl-substituted derivatives of d-lysergic acid diethylamide (LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Return of the lysergamides. Part VII: Analytical and behavioural characterization of 1-valeroyl-d-lysergic acid diethylamide (1V-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics and subjective effects of 1P-LSD in humans after oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro metabolic fate of nine LSD-based new psychoactive substances and their analytical detectability in different urinary screening procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. The Pharmacology of Lysergic Acid Diethylamide: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Analytical profile, in vitro metabolism and behavioral properties of the lysergamide 1P-AL-LAD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Stability studies of ALD-52 and its homologue 1P-LSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Return of the lysergamides. Part I: Analytical and behavioral characterization of 1-propionyl-d-lysergic acid diethylamide (1P-LSD) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to the Metabolic Stability of 1P-LSD and Other Lysergamides]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15601929#metabolic-stability-comparison-of-1p-lsd-and-other-lysergamides>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com